molecular formula C22H21Cl2N3OS B6516537 N-(2,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 899935-00-3

N-(2,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B6516537
CAS No.: 899935-00-3
M. Wt: 446.4 g/mol
InChI Key: BAHFNYQPEDNRBZ-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a spirocyclic acetamide derivative characterized by a diazaspiro[4.5]deca-1,3-diene core substituted with a phenyl group at position 3 and a sulfanylacetamide side chain linked to a 2,4-dichlorophenyl moiety.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3OS/c23-16-9-10-18(17(24)13-16)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHFNYQPEDNRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is structurally related to several derivatives with variations in substituents, spiro ring sizes, and aromatic groups. Below is a detailed comparison:

Substituent Variations

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 2,4-Dichlorophenyl; Phenyl on spiro ring C₂₄H₂₀Cl₂N₃OS (inferred) ~480 (estimated) Diazaspiro[4.5]deca-1,3-diene core; dual chloro groups at ortho/para positions on phenyl
2-{[3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide 4-Chlorophenyl (spiro); 3,4-Dimethylphenyl (amide) C₂₄H₂₆ClN₃OS 440.002 Increased steric bulk from methyl groups; para-chloro substitution enhances lipophilicity
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide 3,4-Dichlorophenyl (amide); 4-Methylphenyl (spiro) C₂₃H₂₂Cl₂N₃OS (inferred) ~470 (estimated) Dichloro substitution at meta/para positions; methyl group improves metabolic stability
N-(3,5-Dichlorophenyl)-2-[(3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)sulfanyl]acetamide 3,5-Dichlorophenyl (amide); Phenyl (spiro) C₂₂H₂₀Cl₃N₃OS 480.84 Symmetric dichloro substitution; reduced steric hindrance compared to ortho/para isomers

Spiro Ring Size Variations

  • Diazaspiro[4.5]deca-1,3-diene (Target) : Balances rigidity and solubility due to intermediate ring size .
  • Diazaspiro[4.6]undeca-1,3-diene Derivatives : Larger rings (e.g., ) increase molecular volume, which may improve binding to hydrophobic pockets but reduce synthetic yield .

Crystallographic Insights

  • Conformational Flexibility : X-ray studies of structurally similar acetamides (e.g., N-(3,4-dichlorophenyl) derivatives) reveal three distinct molecular conformations in the asymmetric unit, driven by steric repulsion between the dichlorophenyl and spirocyclic rings .
  • Hydrogen-Bonded Dimers : Amide groups in analogs form R₂²(10) hydrogen-bonded dimers, a feature critical for stabilizing protein-ligand interactions .

Docking Studies

  • AutoDock4 Simulations : Derivatives with 3,5-dichlorophenyl substituents (e.g., ) show higher predicted binding affinities to cytochrome P450 enzymes compared to 2,4-dichloro isomers, likely due to optimized halogen bonding .

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